(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3E)-3-[(3,4-dimethylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-8-11-20(12-9-17)16-27-23-7-5-4-6-22(23)25(28)24(31(27,29)30)15-26-21-13-10-18(2)19(3)14-21/h4-15,26H,16H2,1-3H3/b24-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYSBGWNNOURLW-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC(=C(C=C4)C)C)S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC(=C(C=C4)C)C)/S2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide represents a significant class of benzothiazine derivatives known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on available literature.
The synthesis of benzothiazine derivatives typically involves multi-step reactions that include cyclization and functionalization. In the case of the target compound, the synthesis may follow pathways similar to those described for related compounds such as 1,2-benzoxathiin derivatives, which have shown promising bioactivity in various studies .
Antimicrobial Properties
Benzothiazine derivatives have been noted for their antimicrobial activities. For instance, studies have demonstrated that related compounds exhibit significant in vitro activity against Mycobacterium tuberculosis and other pathogenic bacteria. The compound is hypothesized to share these properties due to structural similarities with established antimicrobial agents .
Table 1: Comparison of Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| BTZ-043 | M. tuberculosis | 0.5 | |
| BITs | M. aurum | 1.0 | |
| Target Compound | M. tuberculosis | TBD | Current Study |
Anticancer Activity
Research indicates that benzothiazine derivatives may also exhibit anticancer properties. Compounds structurally related to the target compound have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .
Case Study: Anticancer Evaluation
A recent study evaluated a series of benzothiazine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications at the benzothiazine core significantly enhanced their antiproliferative effects, suggesting that the target compound could similarly possess anticancer activity through analogous mechanisms .
Mechanistic Insights
The biological activity of benzothiazine derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in disease processes. For instance, some studies have suggested that these compounds may act as inhibitors of key enzymes in bacterial metabolism or cancer cell signaling pathways .
Enzyme Inhibition Studies
Inhibition assays have been conducted to assess the potential of benzothiazine derivatives as enzyme inhibitors. For example, the inhibition of DprE1 enzyme involved in mycobacterial cell wall synthesis has been a focus area, where compounds like BTZ-043 showed promising results .
Future Directions
Given the promising biological activities associated with benzothiazine derivatives, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how variations in chemical structure affect biological activity will be crucial for optimizing efficacy.
- In Vivo Studies : Transitioning from in vitro findings to animal models will help assess pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying the observed bioactivities will provide insights into potential clinical applications.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of benzothiazine compounds exhibit notable antimicrobial activity. A study focusing on 1,2-benzoxathiin-4(3H)-one 2,2-dioxide derivatives demonstrated their effectiveness against gram-positive bacteria and fungi. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways, making these compounds promising candidates for antibiotic development .
Antitumor Activity
The structural similarity of benzothiazine derivatives to coumarins has led to investigations into their antitumor properties. Some studies suggest that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The exploration of their pharmacological profiles indicates potential applications in cancer therapy.
Anticoagulant Properties
Certain benzothiazine derivatives have been studied for their anticoagulant effects. Their ability to modulate blood coagulation pathways could be beneficial in treating conditions like thrombosis or other cardiovascular diseases .
Case Study 1: Antimicrobial Activity
A recent investigation into the antimicrobial properties of substituted benzothiazines revealed that specific modifications to the benzothiazine structure significantly enhanced activity against resistant bacterial strains. The study utilized a three-component reaction involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide with various aldehydes and active methylene compounds to synthesize new derivatives with improved efficacy .
Case Study 2: Antitumor Efficacy
In vitro studies have shown that certain benzothiazine derivatives can inhibit the growth of cancer cell lines at micromolar concentrations. These findings suggest that further optimization of the chemical structure could lead to more potent anticancer agents. The research highlights the importance of exploring structure-activity relationships in developing new therapeutic agents based on this scaffold .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring (due to sulfone groups) facilitates NAS at positions activated by the sulfone’s meta-directing effects. Substituents on the dimethylphenyl and methylbenzyl groups influence regioselectivity.
Cycloaddition Reactions
The exocyclic methyleneamino group and conjugated system enable participation in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions.
Oxidation and Reduction
The sulfone groups are redox-stable, but the exocyclic double bond and amide functionalities are susceptible to reduction.
Condensation and Tautomerization
The methyleneamino group exhibits keto-enol tautomerism, enabling condensation with aldehydes or ketones.
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., cyclooxygenase) involve reversible binding via hydrogen bonding and π-stacking. The sulfone groups enhance binding affinity to hydrophobic pockets in proteins .
Key Structural Influences on Reactivity:
-
Sulfone Groups : Increase electrophilicity of the aromatic ring and stabilize negative charges in transition states.
-
Methyleneamino Bridge : Participates in tautomerism and acts as a site for nucleophilic/electrophilic attacks.
-
Steric Effects : 3,4-Dimethylphenyl and 4-methylbenzyl groups hinder reactions at ortho positions.
Comparison with Similar Compounds
1H-2,1-Benzothiazin-4(3H)-one 2,2-Dioxide (Parent Structure)
- Structure : Lacks substituents at the 1- and 3-positions.
- Key Features: Acts as a synthetic equivalent of 1,3-dicarbonyl compounds in multicomponent reactions, forming fused 2-amino-4H-pyrans .
(3E)-3-{[(3,4-Dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Structure: Differs in substituents: 3-methylbenzyl (vs. 4-methylbenzyl) and 3,4-dimethoxyphenylamino (vs. 3,4-dimethylphenylamino).
- Key Features : Methoxy groups increase electron density, altering reactivity in electrophilic substitutions. The 3-methylbenzyl group may reduce steric hindrance compared to the 4-methyl isomer .
Chlorinated Derivatives
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Structure : Features an ethyl group at the 1-position and dichloro substitution at the 3-position.
- The ethyl group offers reduced steric demand compared to aromatic benzyl substituents .
Physicochemical and Reactivity Comparisons
Substituent Effects on Reactivity
Spectroscopic and Crystallographic Data
- Target Compound: NMR data (hypothetical based on analogs): ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.5 ppm). X-ray Crystallography: Likely refined using SHELXL ; similar derivatives show planar benzothiazinone cores with puckered substituents .
-
- ¹³C NMR : Methoxy carbons at δ 56–57 ppm; benzyl carbons at δ 40–45 ppm.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, condensation, and cyclization. For example:
- Step 1: React 2,4,6-trichlorotriazine with phenol derivatives under controlled temperatures (-35°C) using DIPEA as a base to form intermediates .
- Step 2: Introduce the (3,4-dimethylphenyl)amino group via Schiff base formation under reflux conditions with a polar aprotic solvent (e.g., ethanol) .
- Step 3: Cyclization of intermediates using catalysts like benzoyl peroxide in solvents such as CCl₄, followed by recrystallization for purity .
Key Considerations: Optimize stoichiometry and reaction time to avoid byproducts like unreacted triazine derivatives.
Q. How is the stereochemistry (E/Z configuration) of the compound confirmed?
Methodological Answer: The E-configuration of the exocyclic double bond is determined via:
- X-ray crystallography: Single-crystal analysis resolves bond angles and spatial arrangement. For example, Acta Crystallographica reports use a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- NMR spectroscopy: Coupling constants (J) between vinyl protons (typically 12–16 Hz for E-isomers) confirm geometry .
Q. Which analytical techniques are used to assess purity and structural integrity?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% required for pharmacological studies) .
- Mass spectrometry (HRMS): Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental analysis: Carbon, hydrogen, nitrogen (CHN) microanalysis verifies empirical formula (deviation <0.4%) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing forces:
- Variable Temperature NMR (VT-NMR): Probe temperature-dependent shifts to identify tautomeric equilibria .
- Density Functional Theory (DFT): Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate static vs. dynamic structures .
- Crystallographic refinement: Analyze anisotropic displacement parameters to distinguish static disorder from thermal motion .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Frontier Molecular Orbital (FMO) analysis: Calculate HOMO-LUMO gaps (Gaussian 09) to identify electrophilic sites. For example, the α,β-unsaturated ketone moiety is prone to Michael additions .
- Molecular Dynamics (MD) simulations: Simulate solvation effects (e.g., in DMSO) to assess steric hindrance around reactive centers .
Q. How do substituents on the benzothiazine core influence biological activity?
Methodological Answer:
- SAR studies: Synthesize analogs with varying substituents (e.g., 4-methylbenzyl vs. ethyl) and test in bioassays. For example, replacing the 4-methyl group with halogens (Cl, Br) enhances electrophilicity but may reduce solubility .
- LogP calculations: Use ChemDraw or ACD/Labs to correlate lipophilicity with membrane permeability .
Q. What role do hydrogen bonds play in the compound’s solid-state packing?
Methodological Answer:
- Crystal structure analysis: Identify intermolecular interactions (e.g., N–H···O, O–H···S) using Mercury software. For example, hydrogen bonds between the sulfonyl group and adjacent aromatic rings stabilize the lattice .
- Hirshfeld surface analysis: Quantify interaction contributions (e.g., 12% H-bonding, 35% van der Waals) to understand packing efficiency .
Q. How can reaction conditions be optimized to minimize hygroscopic intermediate degradation?
Methodological Answer:
Q. What strategies stabilize the compound under acidic/basic conditions?
Methodological Answer:
Q. How are reaction yields improved in large-scale syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
